Cas no 80952-72-3 (20(R)-Ginsenoside Rg2)

20(R)-Ginsenoside Rg2 is a rare stereoisomer of ginsenoside Rg2, a bioactive saponin derived from Panax ginseng. This compound exhibits distinct pharmacological properties due to its unique 20(R)-configuration, which influences its interaction with biological targets. Research suggests it may contribute to neuroprotective, anti-inflammatory, and cardiovascular effects, with potential applications in cognitive health and metabolic regulation. Its high purity and well-characterized structure make it valuable for pharmacological studies and standardization of ginseng-based formulations. As a reference standard, 20(R)-Ginsenoside Rg2 is critical for quality control in herbal medicine research and development, ensuring reproducibility in experimental and clinical studies.
20(R)-Ginsenoside Rg2 structure
20(R)-Ginsenoside Rg2 structure
Product Name:20(R)-Ginsenoside Rg2
CAS No:80952-72-3
MF:C42H72O13
MW:785.013295173645
CID:823220
PubChem ID:75412551
Update Time:2025-10-28

20(R)-Ginsenoside Rg2 Chemical and Physical Properties

Names and Identifiers

    • 20(R)-Ginsenoside Rg2
    • (S)-GINSENOSIDE RG2
    • 20(R)GinsenosideRg2
    • ginsenoside Rg2
    • GINSENOSIDE Rg2 (R-FORM)(AS)
    • (S)Ginsenoside Rg2
    • Ginsenoside-Rg2
    • (3beta,6alpha,12beta,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
    • 20(R)Ginsenoside Rg2
    • N2195
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3R,5S,6R,8R,9S,10R,12S,13S,14S,17R)-3,12-Dihydroxy-17-[(2R
    • (3β,6α,12β,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (ACI)
    • GF VII
    • Notoginsenoside Rg2
    • R-Ginsenoside Rg2
    • 1ST157338
    • 20R-Ginsenoside Rg2
    • PD125601
    • CS-0018529
    • AKOS027251122
    • HY-N2039
    • MS-31436
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • CHEMBL3357159
    • AC-34690
    • 80952-72-3
    • GF VII; (3ss,6a,12ss,20R)-3,12,20-Trihydroxydammar-24-en-6-yl 2-O-(6-deoxy-a-L-mannopyranosyl)-ss-D-glucopyranoside
    • (2S,3R,4R,5R,6S)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5S,5AR,7S,9AR,9BR,11R,11AR)-7,11-DIHYDROXY-1-[(2R)-2-HYDROXY-6-METHYLHEPT-5-EN-2-YL]-3A,3B,6,6,9A-PENTAMETHYL-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-5-YL]OXY}-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-METHYLOXANE-3,4,5-TRIOL
    • DA-69709
    • Inchi: 1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1
    • InChI Key: AGBCLJAHARWNLA-RPNKVCLTSA-N
    • SMILES: C[C@@]12C[C@H](O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3O)[C@H]3C([C@H](CC[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@@](O)(C)CC/C=C(\C)/C)O)(C)C

Computed Properties

  • Exact Mass: 784.49700
  • Monoisotopic Mass: 784.49729235 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 55
  • Rotatable Bond Count: 9
  • Complexity: 1390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 17
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 219
  • Molecular Weight: 785.0

Experimental Properties

  • Color/Form: Powder
  • Density: 1.30
  • Melting Point: No data available
  • Boiling Point: 881.0±65.0 °C at 760 mmHg
  • Flash Point: 486.6±34.3 °C
  • PSA: 218.99000
  • LogP: 2.14740

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20(R)-Ginsenoside Rg2 Production Method

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Purity:99%
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Hubei Cuiyuan Biotechnology Co.,Ltd
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(CAS:80952-72-3)20R-GinsenosideRg2
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Additional information on 20(R)-Ginsenoside Rg2

20(R)-Ginsenoside Rg2: A Comprehensive Overview

The compound with CAS No. 80952-72-3, commonly referred to as 20(R)-Ginsenoside Rg2, is a highly bioactive saponin isolated from the roots of Panax ginseng, a plant widely recognized for its medicinal properties. This compound has garnered significant attention in recent years due to its diverse pharmacological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, biological functions, and latest research findings related to 20(R)-Ginsenoside Rg2, providing a comprehensive understanding of its role in modern medicine.

Structural Characteristics and Isolation

20(R)-Ginsenoside Rg2 belongs to the class of ginsenosides, which are triterpenoid saponins characterized by their complex glycosylation patterns. The molecule consists of a dammarane-type aglycone backbone with two sugar moieties attached at the C-3 and C-6 positions. The stereochemistry at the C-6 position is critical, as it determines the biological activity of the compound. The isolation of 20(R)-Ginsenoside Rg2 from Panax ginseng roots involves advanced chromatographic techniques, ensuring high purity and structural integrity for subsequent pharmacological studies.

Pharmacological Activities and Therapeutic Potential

Recent studies have highlighted the multifaceted pharmacological activities of 20(R)-Ginsenoside Rg2, particularly in the areas of neuroprotection, anti-inflammation, and anticancer therapy. One of the most promising applications is its ability to modulate neuroinflammatory responses, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical experiments have demonstrated that 20(R)-Ginsenoside Rg2 can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing neuroinflammation and protecting neurons from oxidative stress.

In addition to its neuroprotective effects, 20(R)-Ginsenoside Rg2 has shown significant anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast, prostate, and colorectal cancer cells, by activating caspase-dependent pathways. Furthermore, preclinical studies have revealed that RG₂ can enhance the efficacy of conventional chemotherapy drugs while reducing their side effects, suggesting its potential as an adjuvant therapy in oncology.

Another area of interest is the anti-inflammatory activity of Ginsenoside RG₂. Studies have shown that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory signaling pathways. This property makes it a valuable candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Mechanisms of Action

The biological effects of Ginsenoside RG₂ are mediated through various molecular mechanisms. One prominent pathway involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and inflammation. By activating PPARγ, Rg₂ can modulate cellular energy metabolism and reduce inflammation in chronic diseases.

Another key mechanism involves the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. Studies have demonstrated that Ginsenoside RG₂ can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), thereby suppressing pro-inflammatory responses and promoting cell survival.

In addition to these pathways, Rg₂ has been shown to interact with various membrane receptors, including toll-like receptors (TLRs) and G-protein coupled receptors (GPCRs). These interactions contribute to its immunomodulatory effects and anti-inflammatory properties.

Recent Research Findings

The past few years have witnessed significant advancements in understanding the therapeutic potential of Ginsenoside RG₂. A 2019 study published in *Nature Communications* reported that Rg₂ can enhance cognitive function in mice by promoting hippocampal neurogenesis and synaptic plasticity. This finding underscores its potential as a cognitive enhancer for age-related cognitive decline.

In 2018, researchers from Seoul National University demonstrated that Ginsenoside RG₂ can inhibit metastasis in breast cancer models by targeting epithelial-mesenchymal transition (EMT) pathways. This study highlights its role in preventing cancer progression and improving patient outcomes.

A 2017 study conducted at Kyoto University revealed that Rg₂ can reduce oxidative stress in cardiomyocytes by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This suggests its potential application in cardiovascular diseases associated with oxidative stress.

These findings collectively demonstrate that Ginsenoside RG₂ holds immense promise as a multi-functional therapeutic agent with applications across various disease areas.

Safety Profile and Toxicity

Toxicological Studies

p.No acute toxicity was observed when administered at doses up to 5 g/kg body weight.
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Amadis Chemical Company Limited
(CAS:80952-72-3)20(R)-Ginsenoside Rg2
A901586
Purity:99%/99%/99%
Quantity:10mg/5mg/50mg
Price ($):229.0/384.0/222.0
Email
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:80952-72-3)20R-GinsenosideRg2
CRN0022
Purity:≥98%
Quantity:5mg/20mg/50mg
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